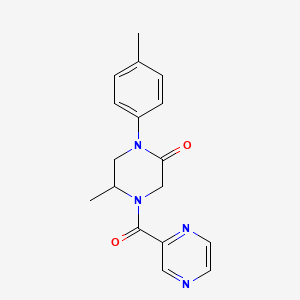

![molecular formula C14H19N3O2S B5524218 methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized through specific reactions involving various chemicals and characterized using methods like IR, Raman, and NMR (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction. For example, the study of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate revealed specific conformations like chair and boat conformations in the piperazine ring (Vanessa Renee Little et al., 2008).

Chemical Reactions and Properties

These compounds exhibit complex chemical behaviors. As an example, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets or chains by hydrogen bonds, demonstrating intricate chemical reactions and properties (J. Portilla et al., 2007).

Physical Properties Analysis

The physical properties of related compounds are diverse and can be assessed through various methods. Studies involving similar compounds, like 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives, provide insights into their physical characteristics (Akshay D. Desai et al., 2005).

Chemical Properties Analysis

The chemical properties of these compounds are highlighted by their reactivity and interaction with other chemicals. For example, studies on similar compounds, like the synthesis and studies of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives, shed light on their chemical behavior and interactions (Akshay D. Desai et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Researchers have synthesized novel derivatives involving piperazine components to evaluate their antimicrobial activities. For instance, derivatives of 1,2,4-triazole and related compounds have been prepared to investigate their effectiveness against microorganisms, showing varying degrees of antimicrobial properties (Bektaş et al., 2010).

Crystallographic Studies

The crystal structures of related triazenes, including derivatives of methyl piperazine, have been determined through X-ray diffraction analysis. This research highlights the conformational aspects of piperazine rings and their structural implications (Little et al., 2008).

Chemical Synthesis and Applications

Various studies have focused on the chemical synthesis of piperazine derivatives and their applications. For example, the synthesis of 2,6-bridged piperazine-3-ones using N-acyliminium ion chemistry demonstrates the versatility of piperazine derivatives in creating complex molecular architectures (Veerman et al., 2003).

Luminescent Properties and Photo-induced Electron Transfer

The study of piperazine substituted naphthalimide compounds has shown interesting luminescent properties and photo-induced electron transfer mechanisms. These findings have implications for the development of pH probes and other photonic applications (Gan et al., 2003).

Palladium-catalyzed Couplings

Research into palladium-catalyzed Catellani-type couplings using methylating reagents has opened new pathways for the synthesis of ortho-methyl-arenes and heteroarenes. This methodology highlights the role of piperazine and related compounds in facilitating complex chemical transformations (Wilson, 2016).

Eigenschaften

IUPAC Name |

methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-16-6-8-17(9-7-16)14(20)15-12-5-3-4-11(10-12)13(18)19-2/h3-5,10H,6-9H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVUQNNDLAMDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)NC2=CC=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196990 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)